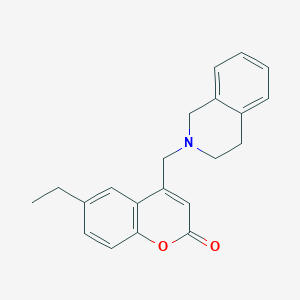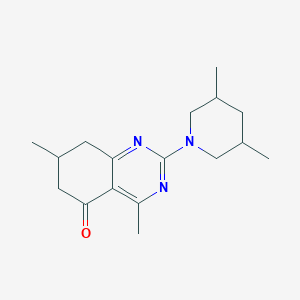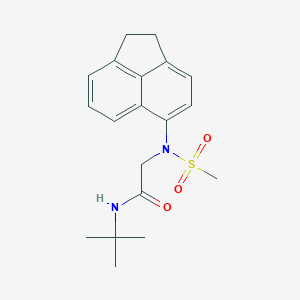
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethyl-2H-chromen-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves green, catalyst-free, and solvent-free conditions, using microwave irradiation for efficiency and environmental sustainability. For example, Kumar et al. (2015) developed a three-component reaction involving 1-hydroxy-3H-benzo[f]chromen-3-ones and 4-hydroxyquinolin-2(1H)-ones, resulting in substituted functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones with high yield, showcasing the potential for synthesizing complex molecules through eco-friendly methods (Kumar et al., 2015).
Molecular Structure Analysis
Structural analysis of such molecules often employs advanced techniques like X-ray diffraction. Zhou et al. (2023) utilized X-ray diffraction to determine the structures of chromeno[2,3-c]dihydroisoquinoline derivatives, revealing insights into the molecular configurations and emphasizing the role of structural analysis in understanding these compounds' chemical behavior (Zhou et al., 2023).
Applications De Recherche Scientifique
Green Synthesis Methods
Research has shown that chromene derivatives can be synthesized through green, environmentally friendly methods. For instance, Kumar et al. (2015) developed a catalyst-free, solvent-free, high-yielding synthesis method for functionalized chromene derivatives using microwave irradiation, highlighting the method's efficiency and eco-friendliness (Kumar et al., 2015).
Catalysis and Chemical Synthesis
Innovative synthetic routes to chromene and related derivatives have been explored, showing the versatility of these compounds in organic synthesis. Singh et al. (2012) presented a DABCO-promoted synthesis under solvent-free conditions, emphasizing the atom-economy and the efficient production of bioactive heterocyclic frameworks (Singh et al., 2012).
Medicinal Chemistry and Biological Applications
Several studies have focused on the synthesis of chromene derivatives for potential medicinal applications. For example, El-Deen et al. (2016) synthesized hexahydroquinoline derivatives containing a benzofuran moiety and evaluated their cytotoxic effects against hepatocellular carcinoma cell lines, demonstrating promising inhibitory effects (El-Deen et al., 2016).
Photochromic Properties
The photochromic behavior of chromene derivatives, which can change color upon exposure to light, has been explored for applications in smart materials and optical devices. Pozzo et al. (1997) studied the photochromic properties of chromene derivatives fused with azaheterocycles, revealing potential for enhanced colorabilities and applications in photochromic systems (Pozzo et al., 1997).
Novel Synthetic Pathways
Research into novel synthetic pathways for chromene derivatives continues to uncover new possibilities for their application. Zhou et al. (2013) developed an efficient synthesis of furo[3,2-c]chromen-4-ones through a four-component reaction, highlighting the compound's potential in biomedical applications (Zhou et al., 2013).
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-ethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-2-15-7-8-20-19(11-15)18(12-21(23)24-20)14-22-10-9-16-5-3-4-6-17(16)13-22/h3-8,11-12H,2,9-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFKZZXEFMKKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)phenol](/img/structure/B4622005.png)
![3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4622009.png)
![5-[4-(diethylamino)phenyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622022.png)
![2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide](/img/structure/B4622024.png)
![ethyl 4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4622038.png)
![ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4622043.png)
![N-(2-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4622045.png)
![3-(2-furylmethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4622050.png)

![7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622062.png)

![2-({3-[(2-chloro-4-nitrophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4622088.png)
![2-[(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4622090.png)
![dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate](/img/structure/B4622096.png)